![molecular formula C23H21Cl2N3O2 B2783005 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone CAS No. 242472-02-2](/img/structure/B2783005.png)
1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone, also known as 4-Phenylpiperazine-1-carbonyl-3,4-dichlorobenzyl-5-pyridinone, is an organic compound that is used in a variety of scientific research applications. It is a member of the pyridinone family of compounds, which are derivatives of pyridine, and is used as an intermediate in the synthesis of other compounds. The compound is notable for its high solubility in water and its low toxicity, making it an ideal starting material for a variety of laboratory experiments.
科学的研究の応用
1-(3,4-Dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone has a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of catalysts and ligands for use in organic synthesis, as well as in the synthesis of polymers materials. In addition, the compound has been used in the synthesis of certain drugs, such as the anti-inflammatory drug celecoxib.
作用機序
The mechanism of action of 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone is not fully understood. However, it is believed that the compound acts as an intermediate in the reaction of other compounds, allowing them to form new chemical bonds. It is also believed that the compound may act as a catalyst in certain reactions, allowing them to occur more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been shown to have low toxicity in laboratory experiments, making it an ideal starting material for a variety of laboratory experiments. In addition, the compound has been shown to have anti-inflammatory and anticonvulsant activity in animal studies.
実験室実験の利点と制限
The advantages of using 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone in laboratory experiments include its low toxicity, high solubility in water, and its ability to act as an intermediate in the synthesis of other compounds. The main limitation of using this compound in laboratory experiments is its relatively low reactivity, which can make it difficult to use in certain reactions.
将来の方向性
The future directions for 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other industries. In addition, further research into its use as a catalyst and ligand in organic synthesis is needed. Finally, further research into its potential use as a starting material for the synthesis of other compounds is also warranted.
合成法
The synthesis of 1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone can be achieved through a variety of methods. The most common method involves the reaction of 3,4-dichlorobenzaldehyde with 4-phenylpiperazine in the presence of an acid catalyst. This reaction produces a mixture of products, including the desired this compound. This reaction can be conducted in either a batch or continuous process, and can be scaled up to produce large quantities of the compound.
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-(4-phenylpiperazine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2/c24-20-8-6-17(14-21(20)25)15-28-16-18(7-9-22(28)29)23(30)27-12-10-26(11-13-27)19-4-2-1-3-5-19/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNOWRYPBVZIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

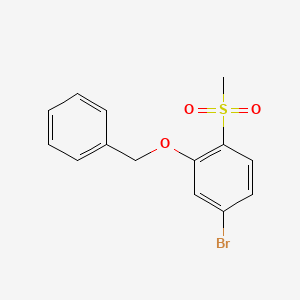

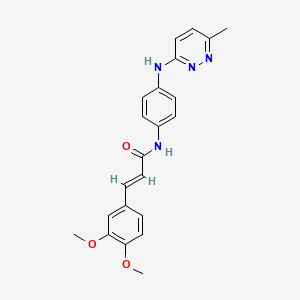
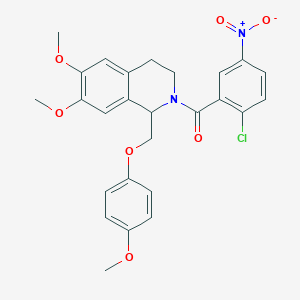
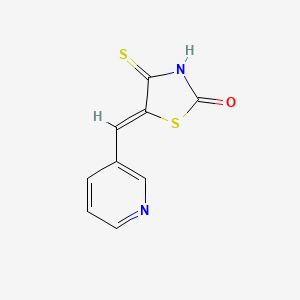

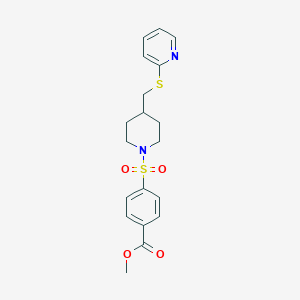

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2782940.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2782941.png)
![tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2782942.png)

![2-(2,4-dichlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2782944.png)
